Yoda1
Overview
Description
Yoda1 is a chemical compound which is the first agonist developed for the mechanosensitive ion channel PIEZO1 . This protein is involved in regulation of blood pressure and red blood cell volume, and Yoda1 is used in scientific research in these areas .
Synthesis Analysis
Yoda1 is a synthetic small molecule with the empirical formula C13H8Cl2N4S2 . Its CAS Number is 448947-81-7 and its molecular weight is 355.27 . It is available in powder form and is white to beige in color .Molecular Structure Analysis
The chemical formula of Yoda1 is C13H8Cl2N4S2 . Its exact mass is 353.96 . The molecular structure of Yoda1 includes a pyrazine ring, a thiadiazole ring, and a dichlorobenzene ring .Chemical Reactions Analysis
Yoda1 affects the sensitivity and the inactivation kinetics of mechanically induced responses . It is known to activate Piezo1 by energetically stabilizing and destabilizing conducting and nonconducting Piezo1 conformations, respectively .Physical And Chemical Properties Analysis
Yoda1 is a white to beige powder . It is soluble in DMSO up to 15 mg/mL . It is stored at a temperature of 2-8°C .Scientific Research Applications
Activation and Function of Piezo1 Channels
Yoda1 has been identified as a synthetic small molecule that acts as an agonist for both human and mouse Piezo1 ion channels. This discovery demonstrated that Piezo1 channels, which function as biological pressure sensors, can be chemically activated in addition to being mechanically stimulated. Yoda1 affects the sensitivity and inactivation kinetics of mechanically induced responses in cells and activates purified Piezo1 channels in the absence of other cellular components. This chemical activation of Piezo1 channels by Yoda1 opens up new avenues for studying the regulation and function of Piezo1 and suggests the possibility of the existence of endogenous Piezo1 agonists (Syeda et al., 2015).
Mechanism of Yoda1 Action on Piezo1
A study exploring the interaction between Yoda1 and Piezo1 channels identified an allosteric Yoda1 binding pocket located in the putative mechanosensory domain of Piezo1, approximately 40 Å away from the central pore. This finding suggests that Yoda1 acts as a molecular wedge, facilitating force-induced conformational changes and effectively lowering the mechanical threshold for Piezo1 channel activation. This insight into the allosteric agonist binding site of Piezo1 channels has significant implications for the design of future Piezo modulators with potential clinical value (Botello-Smith et al., 2019).
Role in Synovial Sarcoma Cell-Viability
Yoda1's interaction with Piezo1 channels has been investigated in the context of synovial sarcoma cell-viability. The application of Yoda1 induced Ca2+ response and cation channel currents in PIEZO1-expressing cells, including synovial sarcoma cells. A knockdown of PIEZO1 in these cells abolished the Yoda1-induced Ca2+ response and significantly reduced cell-viability. This research indicates that PIEZO1 is a potential target in the treatment of synovial sarcoma (Suzuki et al., 2018).
Effect on Migraine and Peripheral Nociception
Research has suggested the involvement of mechanosensitive Piezo receptors, particularly Piezo1, in peripheral trigeminal nociception, which is implicated in the generation of migraine pain. The stimulation of these receptors by Yoda1 promotes the release of calcitonin gene-related peptide (CGRP) and activates trigeminal neurons, providing new insights into the mechanotransduction in migraine pathology and suggesting novel molecular targets for anti-migraine medicine (Mikhailov et al., 2019).
Binding Free Energies of Yoda1 at Protein-Membrane Interface
A study computing the binding free energies of Yoda1 and its analogs in Piezo1 channels highlighted that Yoda1 binds better to the open state of Piezo1 than to the closed state, aligning with its agonist effects. This research provides mechanistic insights and lays the groundwork for the structural-based screening and design of novel Piezo1 agonists and inhibitors (Jiang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
CAS RN |
448947-81-7 | |
Record name | YODA-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YODA-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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